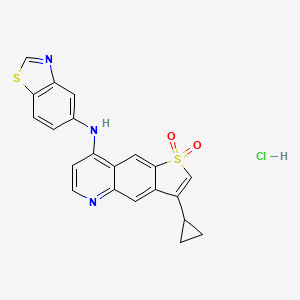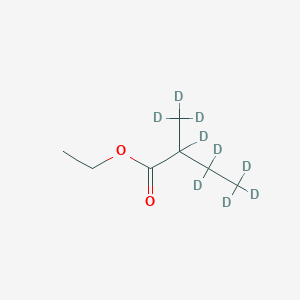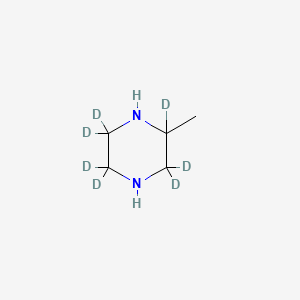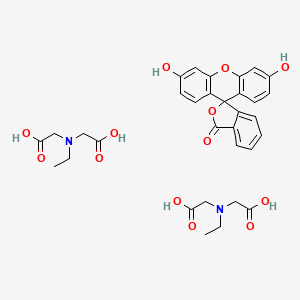
Ripk3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk3-IN-2 is a chemical compound known for its inhibitory effects on receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase involved in necroptosis, a form of programmed cell death. This compound has gained attention in scientific research due to its potential therapeutic applications in diseases where necroptosis plays a critical role, such as inflammatory diseases, neurodegenerative disorders, and certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ripk3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ripk3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards RIPK3 .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are further tested for their efficacy in inhibiting RIPK3 and their potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
Ripk3-IN-2 exerts its effects by inhibiting the kinase activity of RIPK3. RIPK3 is a key component of the necrosome complex, which triggers necroptosis through the phosphorylation of mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK3, this compound prevents the activation of MLKL and subsequent necroptosis. This inhibition also affects other cellular pathways regulated by RIPK3, including inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C21H16ClN3O2S2 |
|---|---|
Poids moléculaire |
442.0 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-5-yl)-3-cyclopropyl-1,1-dioxothieno[2,3-g]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C21H15N3O2S2.ClH/c25-28(26)10-16(12-1-2-12)14-8-18-15(9-21(14)28)17(5-6-22-18)24-13-3-4-20-19(7-13)23-11-27-20;/h3-12H,1-2H2,(H,22,24);1H |
Clé InChI |
XLZJGOZHZJNQGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CS(=O)(=O)C3=CC4=C(C=CN=C4C=C32)NC5=CC6=C(C=C5)SC=N6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)


![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

